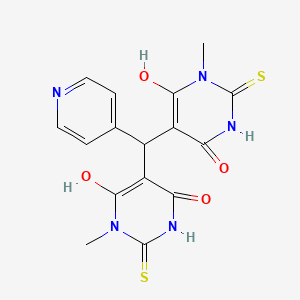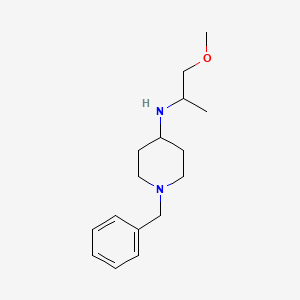
1-benzyl-N-(2-methoxy-1-methylethyl)-4-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-N-(2-methoxy-1-methylethyl)-4-piperidinamine, also known as BMPEA, is a chemical compound that belongs to the class of phenethylamines. It was originally developed as a decongestant and appetite suppressant, but its use in dietary supplements has been banned by the FDA due to safety concerns. Despite this, BMPEA remains a subject of scientific research, particularly in the fields of pharmacology and neuroscience.
作用机制
1-benzyl-N-(2-methoxy-1-methylethyl)-4-piperidinamine acts as a sympathomimetic agent, meaning it stimulates the sympathetic nervous system. It works by increasing the release of neurotransmitters such as norepinephrine and dopamine, which are involved in regulating mood, attention, and arousal. This compound also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of effects on the body, including increased heart rate, blood pressure, and body temperature. It also causes the release of glucose from the liver, which can lead to hyperglycemia. In the brain, this compound has been shown to increase alertness, attention, and mood, but can also cause anxiety and agitation at higher doses.
实验室实验的优点和局限性
1-benzyl-N-(2-methoxy-1-methylethyl)-4-piperidinamine is a useful tool for studying the effects of sympathomimetic agents on the body and brain. It can be used to investigate the mechanisms underlying conditions such as ADHD and depression, and to test the efficacy of potential treatments. However, its use is limited by safety concerns and the potential for abuse.
未来方向
There are several areas of research that could benefit from further investigation of 1-benzyl-N-(2-methoxy-1-methylethyl)-4-piperidinamine. These include:
1. Developing safer and more effective sympathomimetic agents for the treatment of neurological and psychiatric disorders.
2. Investigating the long-term effects of this compound on the cardiovascular system and other organs.
3. Exploring the potential for this compound to be used as a cognitive enhancer or performance-enhancing drug.
4. Studying the effects of this compound on different populations, such as children and the elderly, to better understand its safety and efficacy.
5. Investigating the potential for this compound to interact with other drugs and substances, such as caffeine and alcohol, and the implications for drug safety and addiction risk.
In conclusion, this compound is a chemical compound with a complex pharmacological profile. While its use in dietary supplements has been banned, it remains an important subject of scientific research. Further investigation of this compound could lead to new treatments for neurological and psychiatric disorders, as well as a better understanding of the effects of sympathomimetic agents on the body and brain.
合成方法
1-benzyl-N-(2-methoxy-1-methylethyl)-4-piperidinamine can be synthesized through a multi-step process starting from benzyl chloride and 2-methoxy-1-methylethylamine. The intermediate product is then reacted with piperidine to form this compound. The purity of the final product can be improved through recrystallization and other purification techniques.
科学研究应用
1-benzyl-N-(2-methoxy-1-methylethyl)-4-piperidinamine has been studied for its potential as a treatment for various neurological and psychiatric disorders, such as depression, anxiety, and ADHD. It has also been investigated for its effects on the cardiovascular system, as it has been shown to increase blood pressure and heart rate in animal models.
属性
IUPAC Name |
1-benzyl-N-(1-methoxypropan-2-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-14(13-19-2)17-16-8-10-18(11-9-16)12-15-6-4-3-5-7-15/h3-7,14,16-17H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMUMJWZFLIZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![sodium S-(3-{[2-(1H-indol-3-yl)-1-methylethyl]amino}-3-oxopropyl) thiosulfate](/img/structure/B5108725.png)
![3-fluoro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5108742.png)
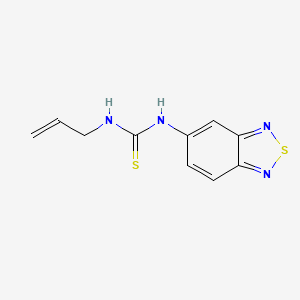
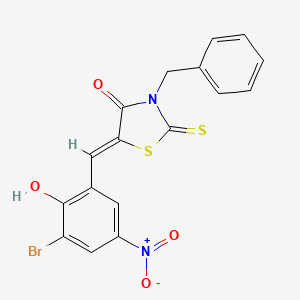
methyl]propanamide](/img/structure/B5108770.png)
![1-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl-4-piperidinecarboxylic acid](/img/structure/B5108775.png)
![1-(4-methoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5108796.png)
![5-[(mesitylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5108798.png)
![2-(4-fluorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5108808.png)
![5,12-di-2-pyridinyl-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5108810.png)
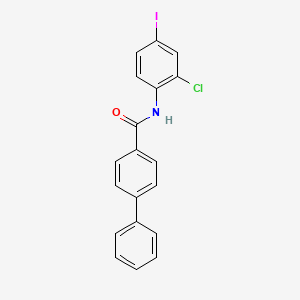
![1-(5-bromo-2-thienyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B5108821.png)
![7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5108835.png)
